2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-14(18(24)20-10-12-21(13-11-20)27(2,25)26)22-17(23)9-8-16(19-22)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBYQKQZLBHPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added via sulfonation reactions, often using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substituent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and receptors, leading to downstream effects such as reduced inflammation and neuroprotection . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Key Observations:
- Molecular Weight : Compound A’s higher molecular weight (477.53 vs. 409.48 g/mol) reflects its additional fluorine atom and morpholinyl group.
- Crystal Packing : The triclinic system of Compound A, with its elongated unit cell parameters, suggests dense packing influenced by the morpholinyl and fluorophenyl groups . The absence of similar data for the target compound precludes direct comparison, but the methylsulfonyl group’s bulk and polarity may favor distinct packing motifs.
- Electronic Effects : The -SO₂CH₃ group in the target compound likely increases solubility in polar solvents compared to Compound A’s fluorophenyl-morpholinyl combination.
Biological Activity
2-(1-(4-(Methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS. It features a piperazine moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties. The presence of the methylsulfonyl group enhances its solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, derivatives containing piperazine rings demonstrated significant AChE inhibition with IC values in the low micromolar range .
- Antimicrobial Activity : Research indicates that related compounds exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The sulfonamide functionality is crucial for this activity .
- Anti-inflammatory Effects : Some derivatives have shown selective inhibition of COX-2 over COX-1, suggesting potential use in anti-inflammatory therapies. For example, certain synthesized compounds demonstrated COX-2 inhibitory activity with IC values ranging from 0.10 to 0.31 µM .
Biological Activity Data
The following table summarizes key biological activities reported for compounds similar to this compound:
Case Study 1: Antibacterial Screening
A series of synthesized compounds, including those with a piperazine core, were screened for antibacterial activity against multiple bacterial strains. The results indicated that several compounds exhibited strong inhibitory effects against Salmonella typhi, highlighting the potential of this chemical class in developing new antibiotics .
Case Study 2: Enzyme Inhibition
In a study focused on enzyme inhibitors, compounds derived from similar structures were evaluated for their AChE and urease inhibition capabilities. The most active derivatives showed promising IC values, suggesting their potential role in treating conditions like Alzheimer's disease and urinary tract infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and what challenges arise during the piperazine sulfonylation step?
- Methodological Answer : The synthesis typically involves coupling a pyridazinone core with a sulfonylated piperazine moiety. Key steps include:
- Sulfonylation : Reacting piperazine derivatives with methylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C). Challenges include regioselectivity and byproduct formation due to competing N-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
- Crystallization : Recrystallization from ethanol/water mixtures improves purity. Yield optimization requires strict control of stoichiometry and reaction time.
Q. How can the crystalline structure of this compound be validated, and which crystallographic parameters are most informative?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:
| Parameter | Value (Example) | Significance |
|---|---|---|
| Space group | Triclinic, P1 | Molecular packing symmetry |
| Unit cell dimensions | a = 8.9168 Å, b = 10.7106 Å | Confirms molecular dimensions |
| R-factor | 0.036 | Measures refinement accuracy |
| Data collection with a STOE IPDS 2 diffractometer (Mo Kα radiation) and integration via X-RED32 software ensures precision . |
Advanced Research Questions
Q. What in silico strategies predict binding affinity to kinase targets, and how can docking results be experimentally validated?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite with kinase crystal structures (e.g., PDB entries). Focus on hydrogen bonding with the pyridazinone core and hydrophobic interactions with the phenyl group.
- Validation : Compare predicted binding modes with:
- Biochemical assays : Measure IC₅₀ values via kinase inhibition assays (e.g., ADP-Glo™).
- Mutagenesis : Introduce mutations (e.g., Ala-scanning) in predicted binding pockets to assess affinity changes .
Q. How should researchers resolve contradictions in pharmacokinetic data for pyridazinone derivatives, particularly regarding bioavailability?
- Methodological Answer : Design a comparative study with:
- Variables : Administration routes (oral vs. IV), formulations (nanoparticles vs. free compound).
- Analytical Methods : LC-MS/MS quantification in plasma (LLOQ: 1 ng/mL) with isotope-labeled internal standards.
- Statistical Analysis : Use ANOVA to assess inter-study variability. Address matrix effects via post-column infusion experiments .
Q. What analytical techniques optimize quantification in biological matrices while minimizing matrix effects?
- Methodological Answer :
| Technique | Conditions | Matrix Effect Mitigation |
|---|---|---|
| LC-MS/MS | C18 column, 0.1% formic acid in ACN | Protein precipitation with cold ACN |
| HPLC-UV | Buffer pH 6.5 (ammonium acetate) | Solid-phase extraction (C18 cartridges) |
| Calibration curves must span 1–1000 ng/mL, with recovery rates >85% . |
Contradiction Analysis & Experimental Design
Q. How do structural modifications to the pyridazinone core alter selectivity for adenosine vs. purinergic receptors?
- Methodological Answer : Perform SAR studies using analogs with:
- Substituents : Vary phenyl groups (electron-withdrawing/-donating) and sulfonyl groups.
- Assays : Radioligand binding (³H-CCPA for adenosine A₁/A₃ receptors) vs. calcium flux assays (for P2Y receptors).
- Data Interpretation : Compare IC₅₀ ratios (A₁/P2Y) to identify selectivity drivers. Contradictions may arise from off-target allosteric effects, requiring patch-clamp validation .
Q. What controls are essential for electrophysiology studies investigating off-target ion channel effects?
- Methodological Answer :
- Positive Controls : Known channel blockers (e.g., nifedipine for L-type Ca²⁺ channels).
- Negative Controls : Vehicle (DMSO ≤0.1%) and sham-treated cells.
- Blinding : Randomize compound administration to avoid observer bias.
Use a split-plot design (as in ) with ≥4 replicates to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
